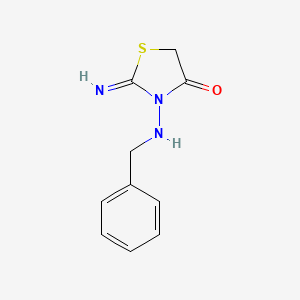
2-Amino-3-(benzylideneamino)-4-thiazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(benzylideneamino)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. The presence of both amino and benzylideneamino groups in its structure allows for various chemical modifications, making it a versatile scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzylideneamino)-4-thiazolidinone typically involves the condensation of 2-aminothiazolidin-4-one with benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is obtained through crystallization.
Condensation Reaction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(benzylideneamino)-4-thiazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylideneamino group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to induce apoptosis in cancer cells. Also shows antioxidant properties, which can help in preventing oxidative stress-related diseases.
Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.
Wirkmechanismus
The biological activity of 2-Amino-3-(benzylideneamino)-4-thiazolidinone is attributed to its ability to interact with various molecular targets and pathways:
Antimicrobial Activity: Inhibits the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Antioxidant Activity: Scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-(benzylideneamino)-4-thiazolidinone can be compared with other thiazolidinone derivatives and similar heterocyclic compounds:
2-Amino-4-thiazolidinone: Lacks the benzylideneamino group, resulting in different biological activities.
3-Benzylidene-4-thiazolidinone:
2-Amino-3-cyanothiophene: Another heterocyclic compound with different functional groups and biological activities.
The uniqueness of this compound lies in its dual functional groups, which allow for diverse chemical modifications and a wide range of biological activities.
Eigenschaften
CAS-Nummer |
152449-58-6 |
|---|---|
Molekularformel |
C10H11N3OS |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
3-(benzylamino)-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H11N3OS/c11-10-13(9(14)7-15-10)12-6-8-4-2-1-3-5-8/h1-5,11-12H,6-7H2 |
InChI-Schlüssel |
FBSQEKATUGLOOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=N)S1)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


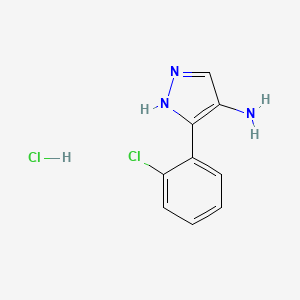
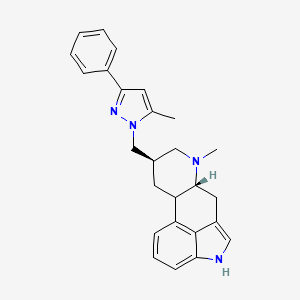
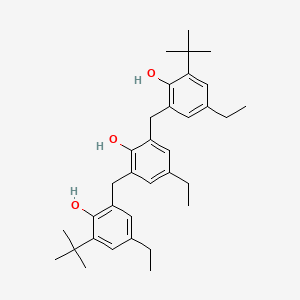
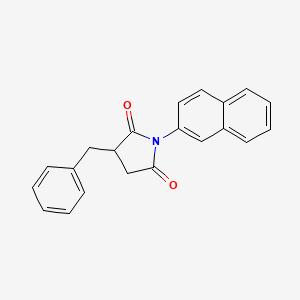
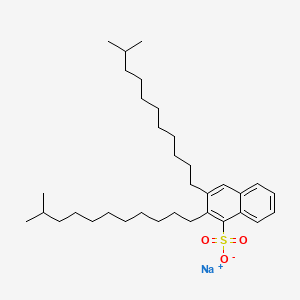
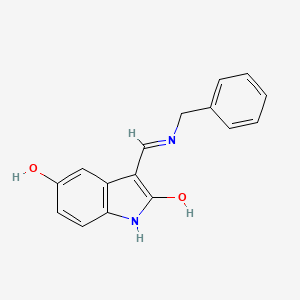

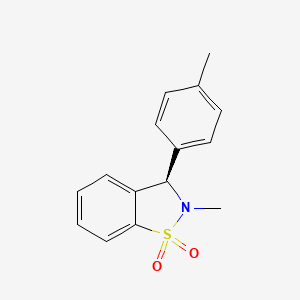
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;decanoic acid](/img/structure/B12737451.png)
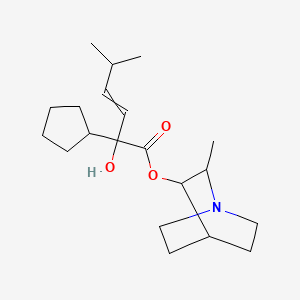
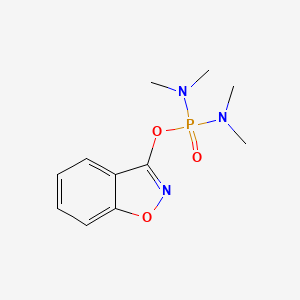
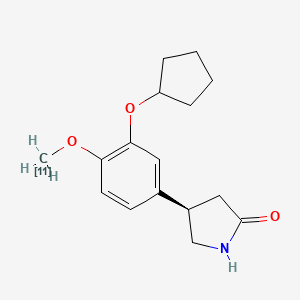
![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12737459.png)

